

# Benzyl tellurocyanate chemical structure and bonding

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## Compound of Interest

Compound Name: Benzyl tellurocyanate

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An In-depth Technical Guide on the Chemical Structure and Bonding of **Benzyl Tellurocyanate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Benzyl tellurocyanate** ( $C_8H_7NTe$ ) is an organotellurium compound of significant interest due to the unique bonding characteristics of the tellurocyanate moiety. This document provides a comprehensive overview of the chemical structure and bonding of **benzyl tellurocyanate**, drawing upon crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application in fields such as medicinal chemistry and materials science.

## Chemical Structure

**Benzyl tellurocyanate** consists of a benzyl group ( $C_6H_5CH_2$ ) covalently bonded to a tellurocyanate group ( $-TeCN$ ). The molecule's chemical formula is  $C_8H_7NTe$ , and its IUPAC name is **benzyl tellurocyanate**.<sup>[1]</sup> Its CAS number is 62404-99-3.<sup>[1]</sup>

The molecular structure has been elucidated by single-crystal X-ray diffraction.<sup>[1]</sup> The crystal structure of **benzyl tellurocyanate** belongs to the monoclinic space group  $P2_1/c$ .<sup>[1]</sup> The tellurium atom is central to the molecule's unique geometry, bonded to both the benzylic carbon and the carbon of the cyanide group.

## Molecular Geometry

The geometry around the tellurium atom is bent, as expected from VSEPR theory, with the benzyl group and the tellurocyanate group forming a C-Te-C linkage. The tellurocyanate moiety itself is nearly linear.

## Bonding Characteristics

The bonding in **benzyl tellurocyanate** is characterized by the interplay of covalent interactions within the benzyl and tellurocyanate groups. Of particular interest is the nature of the Te-C and C $\equiv$ N bonds within the tellurocyanate functional group.

## The Tellurocyanate Anion ([TeCN]<sup>-</sup>)

To understand the bonding in **benzyl tellurocyanate**, it is insightful to first consider the electronic structure of the tellurocyanate anion ([TeCN]<sup>-</sup>). The [TeCN]<sup>-</sup> anion is essentially linear, with a Te-C-N bond angle approaching 180°. [2][3] The C-N bond length is consistent with a carbon-nitrogen triple bond (C $\equiv$ N). [2][3] The Te-C bond is longer than a typical Te=C double bond but shorter than a Te-C single bond, suggesting a bond order between one and two. [2][3] This indicates some degree of multiple bond character, arising from the delocalization of electrons across the Te-C-N system.

## Quantitative Structural and Spectroscopic Data

The following tables summarize the key quantitative data available for **benzyl tellurocyanate** and the related tellurocyanate anion.

Table 1: Crystallographic Data for **Benzyl Tellurocyanate** [1]

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21/c 1
a (Å)	6.031
b (Å)	16.042
c (Å)	8.787
$\alpha$ (°)	90
$\beta$ (°)	95.82
$\gamma$ (°)	90

Table 2: Bond Lengths and Angles for the Tellurocyanate Anion ([TeCN]<sup>-</sup>) in [K@crypt-222] [TeCN][2][3]

Parameter	Value
Te-C Bond Length (Å)	2.051(4)
C-N Bond Length (Å)	1.150(6)
Te-C-N Bond Angle (°)	179.2(4)

Table 3: Spectroscopic Data for **Benzyl Tellurocyanate**[4]

Spectroscopic Technique	Characteristic Signal
Infrared (IR) Spectroscopy (cm <sup>-1</sup> )	2180 ( $\nu$ (C≡N))
<sup>1</sup> H NMR Spectroscopy ( $\delta$ , ppm)	4.52 (s, 2H, CH <sub>2</sub> ), 7.38 (br s, 5H, C <sub>6</sub> H <sub>5</sub> )
Mass Spectrometry (m/e)	247 (M <sup>+</sup> )

## Experimental Protocols

## Synthesis of Benzyl Tellurocyanate[4]

Materials:

- Potassium cyanide (KCN)
- Tellurium powder (Te)
- Dimethyl sulfoxide (Me<sub>2</sub>SO), dry
- Benzyl chloride (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>Cl)
- Hexane
- Chloroform

Procedure:

- A mixture of potassium cyanide (4.88 g, 0.075 mol) and tellurium powder (6.38 g, 0.05 mol) in dry dimethyl sulfoxide (40 ml) is heated at 100 °C for 2 hours with stirring.
- The resulting pale-yellow solution is cooled to room temperature and diluted with more dry Me<sub>2</sub>SO (50 ml).
- A solution of benzyl chloride (6.33 g, 0.05 mol) in Me<sub>2</sub>SO (25 ml) is added dropwise with stirring.
- After stirring for 2 hours at room temperature, the mixture is poured into cold water (250 ml).
- The gray solid precipitate is filtered, dried, and washed by decantation with hot petroleum ether.
- The insoluble residue is recrystallized from a hexane-chloroform mixture (9:1) to yield white needles of **benzyl tellurocyanate**.

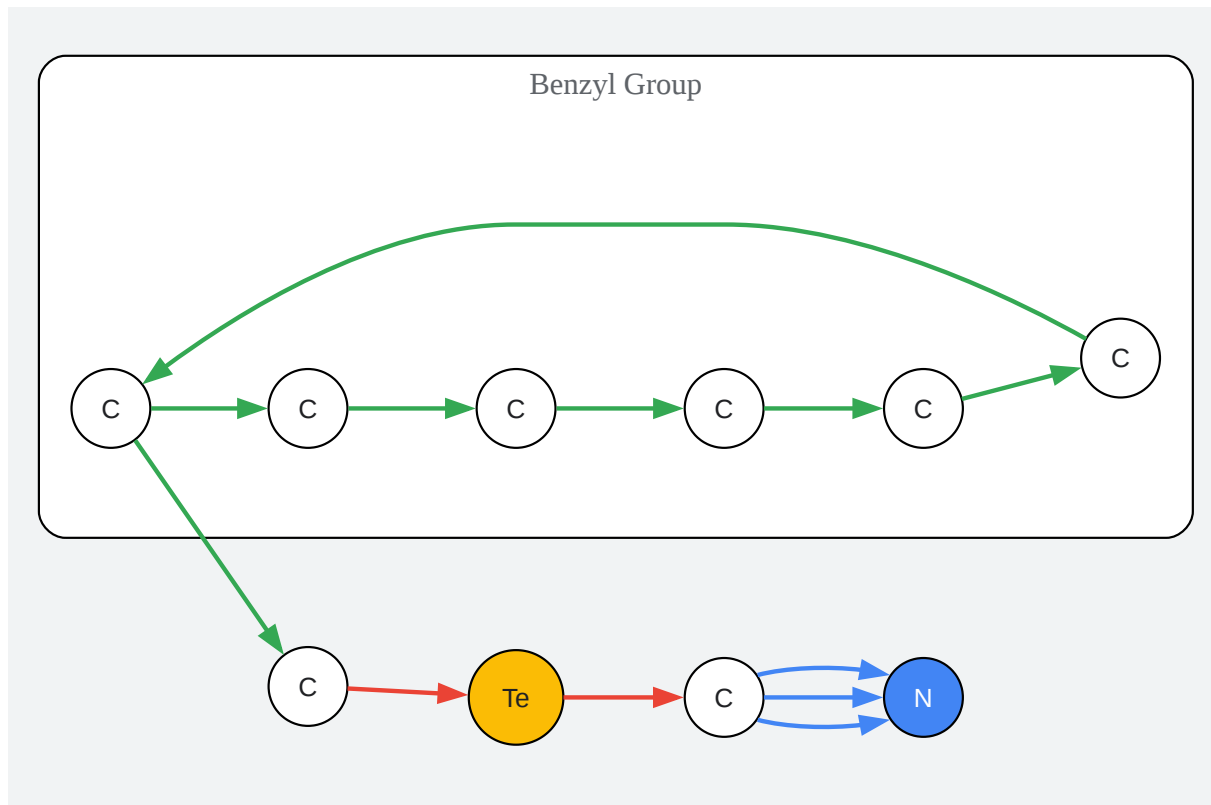
Yield: 61.0% Melting Point: 126-127 °C

## Characterization Methods

- Infrared (IR) Spectroscopy: IR spectra can be recorded on a standard FT-IR spectrometer. The sample can be prepared as a KBr pellet or a Nujol mull. The characteristic C≡N stretching vibration is observed around 2180 cm<sup>-1</sup>.<sup>[4]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR spectra can be recorded in a suitable deuterated solvent, such as CDCl<sub>3</sub>. The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
- Mass Spectrometry (MS): Mass spectra can be obtained using electron impact (EI) ionization to determine the molecular weight and fragmentation pattern.
- Single-Crystal X-ray Diffraction: A suitable single crystal of **benzyl tellurocyanate** is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα). The structure is solved and refined using standard crystallographic software packages.

## Molecular Visualization

The following diagram illustrates the chemical structure of **benzyl tellurocyanate**.

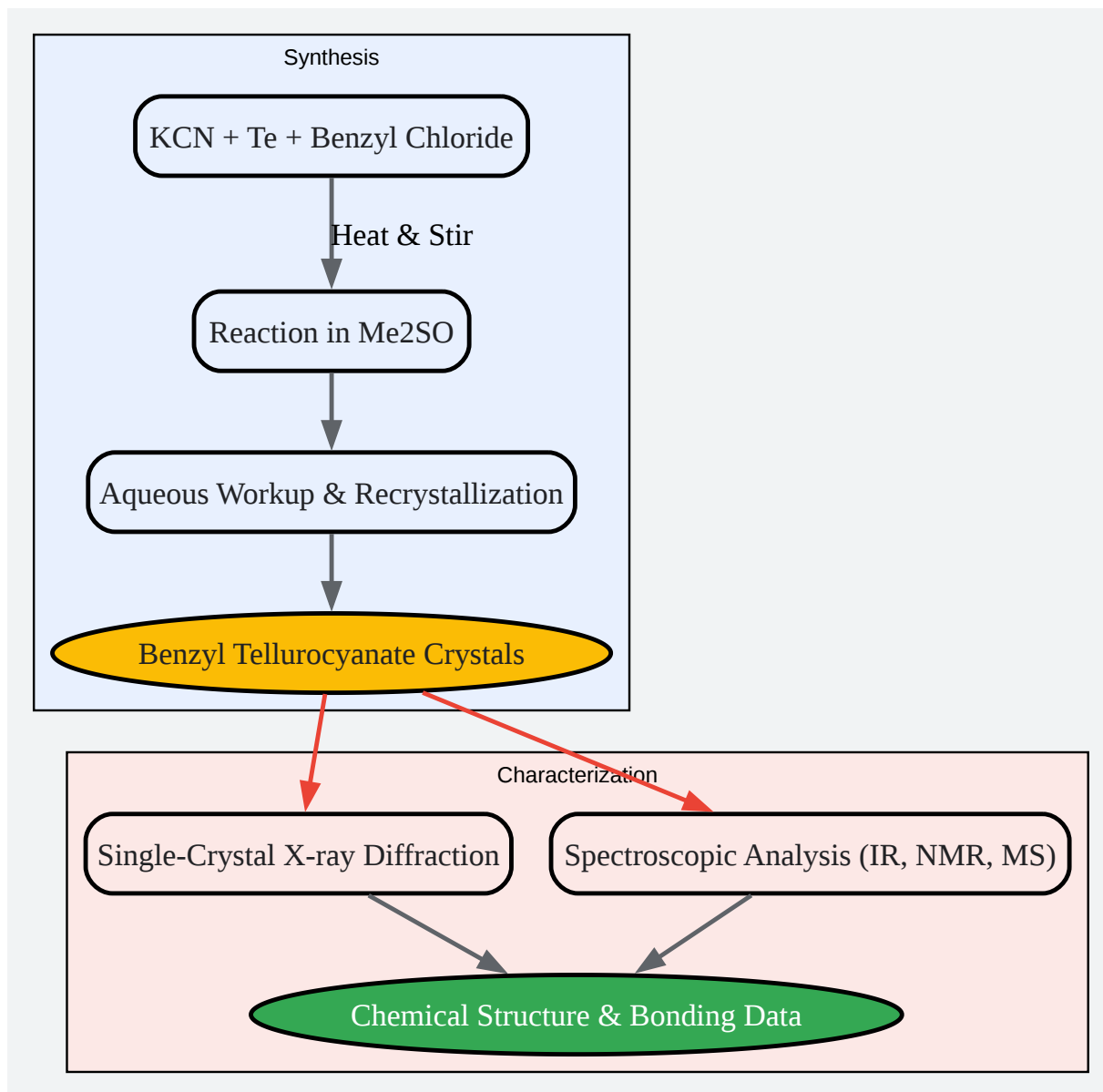


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Caption: Chemical structure of **benzyl tellurocyanate**.

## Logical Relationship of Synthesis and Characterization

The following diagram illustrates the workflow from synthesis to structural and spectroscopic characterization of **benzyl tellurocyanate**.



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Caption: Experimental workflow for **benzyl tellurocyanate**.

## Conclusion

**Benzyl tellurocyanate** is a stable organotellurium compound with well-defined structural and bonding properties. The availability of a reliable synthetic protocol and detailed characterization data provides a solid foundation for its further investigation and potential application in various

areas of chemical and pharmaceutical research. The unique electronic properties of the tellurocyanate group, particularly the nature of the Te-C bond, warrant further theoretical and experimental exploration.

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## References

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